![molecular formula C7H4Cl2O2 B1360281 4-Chlorophenyl chloroformate CAS No. 7693-45-0](/img/structure/B1360281.png)
4-Chlorophenyl chloroformate
Overview
Description
4-Chlorophenyl chloroformate is a chemical compound with the formula C7H4Cl2O2 . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates .
Synthesis Analysis
In the synthesis of polyanionic cellulose carbamates, 4-Chlorophenyl chloroformate was found to readily react with C6-OH of the model cellulose derivative . This reaction was part of a larger process involving the aminolysis of cellulose carbonate half-esters in an ionic liquid/DMF medium .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl chloroformate consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 191.011 .Chemical Reactions Analysis
4-Chlorophenyl chloroformate is used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester . It is also used as a reagent that enables the covalent coupling of a peptide onto a macromer .Physical And Chemical Properties Analysis
4-Chlorophenyl chloroformate is a liquid with a density of 1.365 g/mL at 25 °C . It has a boiling point of 100-102 °C/12 mmHg . The refractive index is 1.533 .Scientific Research Applications
Synthesis of Polyanionic Cellulose Carbamates
4-Chlorophenyl chloroformate is used in the synthesis of polyanionic cellulose carbamates . This process involves the homogeneous aminolysis of cellulose carbonate half-esters in an ionic liquid/DMF medium . The intermediate 4-chlorophenyl carbonate derivative with the highest DS (1.05) was then used to evaluate different aminolysis pathways .
Preparation of N-Hydroxy-N-Methylcarbamate 4-Chlorophenyl Ester
4-Chlorophenyl chloroformate is used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester . This compound has potential applications in various fields of research.
Chemical Intermediate
4-Chlorophenyl chloroformate is widely used as a chemical intermediate . It can be used in the synthesis of a variety of other compounds, contributing to diverse areas of scientific research.
Organic Building Blocks
4-Chlorophenyl chloroformate is considered an organic building block . It can be used in the synthesis of various organic compounds, playing a crucial role in organic chemistry research.
Reactivity Studies
The reactivity of 4-Chlorophenyl chloroformate with different compounds can be studied . For example, it has been found to readily react with C6-OH of the model cellulose derivative .
Solvent System Studies
The use of 4-Chlorophenyl chloroformate can contribute to studies on solvent systems . For instance, it has been used in research exploring the binary solvent system DMF/[EMIM]OAc (1:1, v/v), which has been shown to be a promising medium for rapid and efficient homogeneous aminolysis .
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGPCLTVXMMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227716 | |
Record name | 4-Chlorophenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl chloroformate | |
CAS RN |
7693-45-0 | |
Record name | 4-Chlorophenyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl) carbonochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-chlorophenyl chloroformate in carbohydrate chemistry?
A1: 4-Chlorophenyl chloroformate is a versatile reagent used to introduce a carbamate functional group to molecules, particularly in carbohydrate chemistry [, ]. For example, it reacts with the C6-OH group of cellulose derivatives to form cellulose carbonate half-esters, which can then be further modified via aminolysis []. This approach allows the synthesis of polyanionic cellulose carbamates, potentially useful as chiral cation exchangers in HPLC [].
Q2: Why is 4-chlorophenyl chloroformate preferred over other chloroformates in certain reactions?
A2: While other chloroformates like phenyl chloroformate can also react with cellulose derivatives, the choice of 4-chlorophenyl chloroformate might be driven by its reactivity and the stability of the resulting intermediate. Research shows that 4-nitrophenyl chloroformate, for example, does not readily react with the C6-OH group of certain cellulose derivatives []. Additionally, 4-chlorophenyl carbamate glycosides, formed as intermediates in ureido glycoside synthesis, exhibit good stability at room temperature and possess a long shelf life, making them convenient for synthetic applications [].
Q3: How does the use of 4-chlorophenyl chloroformate simplify the synthesis of substituted ureido glycosides?
A3: Traditionally, the synthesis of substituted ureido glycosides involved using 1-isocyanato glycosides, which are often unstable and require careful handling. The introduction of 4-chlorophenyl chloroformate provides a more convenient and stereospecific approach []. Azido glycosides are first reduced to amines and subsequently reacted with 4-chlorophenyl chloroformate to yield stable 4-chlorophenyl carbamate glycosides. These intermediates can be stored at room temperature and readily generate the reactive 1-isocyanato glycosides in situ under mild basic conditions, allowing for a controlled reaction with amines to produce the desired substituted ureido glycosides [].
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